3-(Dimethylamino)-3-phenylpropan-1-ol
Overview
Description
The compound “3-(Dimethylamino)-3-phenylpropan-1-ol” is an organic compound that contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a dimethylamino group (consisting of a nitrogen atom bonded to two methyl groups), and a propan-1-ol group (a three-carbon chain with a hydroxyl group at one end) .
Molecular Structure Analysis
The molecular structure of “3-(Dimethylamino)-3-phenylpropan-1-ol” would likely be influenced by the presence of the phenyl, dimethylamino, and propan-1-ol groups .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Dimethylamino)-3-phenylpropan-1-ol” are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Dimethylamino)-3-phenylpropan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and dimethylamino groups would likely make the compound polar and potentially soluble in water .Scientific Research Applications
Dyeing Polyester Materials
The compound is utilized in the synthesis of novel disperse dyes for polyester materials. These dyes can be applied at various temperatures, offering flexibility in textile processing .
Synthesis of Enaminone Compounds
It serves as a precursor in the synthesis of enaminone compounds, which are then used to create new disperse colors by reacting with phenyldiazonium salt .
Drug Delivery Systems
The related compound poly(2-(dimethylamino)ethyl methacrylate) forms nanosized micelles in aqueous media, which can be loaded with drugs like quercetin for targeted delivery .
Lanthanide Complex Synthesis
3-Dimethylamino benzoic acid, a related compound, is used to synthesize lanthanide complexes that have potential applications in energy transfer analysis .
Mechanism of Action
Target of Action
For instance, enaminone compounds, which share a similar structure, have been shown to interact with T cell immunoglobulin and mucin domain 3 (TIM-3), a protein that mediates immune tolerance
Mode of Action
For example, hexazinone, a compound with a similar structure, acts by inhibiting photosynthesis, making it a nonselective herbicide
Biochemical Pathways
The emergence and evolution of metabolic pathways have been identified as a crucial step in molecular and cellular evolution
Pharmacokinetics
The identification of substrates for solute carriers (slcs) handling drugs is an important challenge, owing to the major implication of these plasma membrane transporters in pharmacokinetics and drug–drug interactions
Result of Action
The compound has been used to create novel disperse colors by reacting with phenyldiazonium salt, achieving a variety of color hues
Action Environment
The environment can influence the action, efficacy, and stability of 3-(Dimethylamino)-3-phenylpropan-1-ol. For instance, many chemicals used in clothing manufacture play a significant role in the pollution of global water resources . In this context, the compound has been used in a cleaner salt-free process for dyeing cotton fabric
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVKPNWVGBWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-3-phenylpropan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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